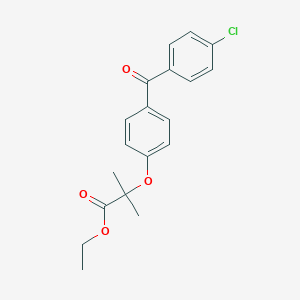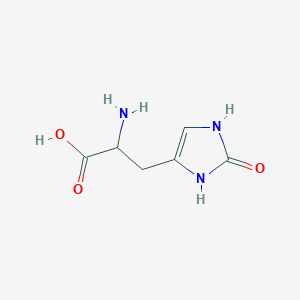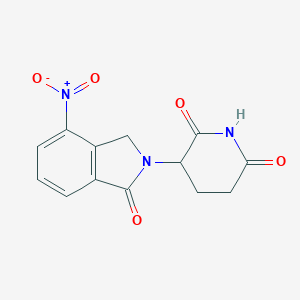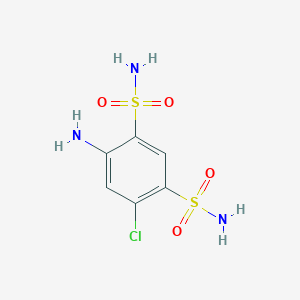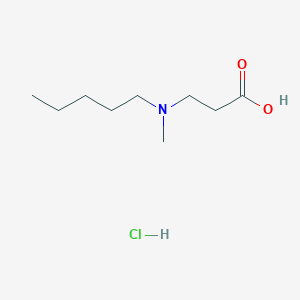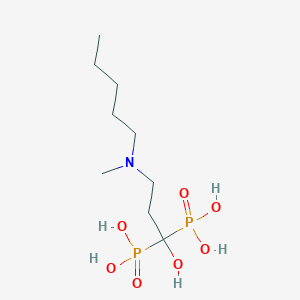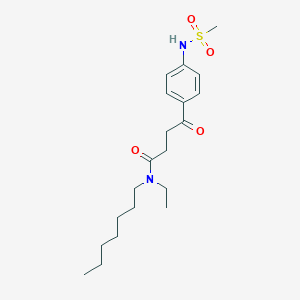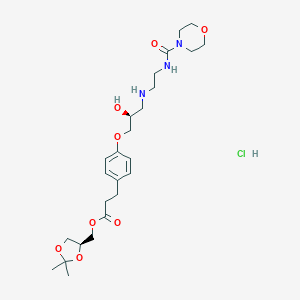
氟可托龙醋酸酯
科学研究应用
醋酸氟轻松具有广泛的科学研究应用:
生物学: 研究其对与炎症和免疫反应相关的细胞过程和基因表达的影响.
医学: 用于治疗炎症性皮肤病、痔疮和其他对皮质类固醇有反应的皮肤病.
工业: 用于配制用于治疗的局部霜剂和软膏.
作用机制
醋酸氟轻松通过与细胞质中的糖皮质激素受体结合发挥作用。 这种结合导致受体-配体复合物转运到细胞核中,在那里它影响参与炎症和免疫反应的特定基因的转录 . 该化合物抑制促炎细胞因子的释放和介质,从而减少炎症和免疫活性 .
生化分析
Biochemical Properties
Fluocortolone Pivalate inhibits inflammatory and allergic skin reactions, and alleviates subjective complaints such as pruritus, smarting, and pain . The substance reduces dilatation of the capillaries, oedema of the interstitial cells and infiltration of the tissues .
Cellular Effects
Fluocortolone Pivalate has a significant impact on various types of cells and cellular processes. It influences cell function by reducing inflammation and allergic reactions in the skin
Molecular Mechanism
As a glucocorticoid, it is likely to exert its effects at the molecular level through binding interactions with glucocorticoid receptors, leading to changes in gene expression
准备方法
醋酸氟轻松是通过一系列化学反应从氟轻松开始合成的。 合成过程涉及在特定反应条件下用新戊酸(三甲基乙酸)酯化氟轻松 . 工业生产方法通常涉及高纯度试剂和受控环境,以确保最终产品的稠度和功效 .
化学反应分析
醋酸氟轻松会经历各种化学反应,包括:
氧化: 这种反应会导致酮和羧酸的形成。
还原: 还原反应可以将酮转化为醇。
取代: 常见的取代反应试剂包括卤素和其他亲核试剂。
水解: 这种反应可以断裂酯键,产生氟轻松和新戊酸.
相似化合物的比较
醋酸氟轻松与其他皮质类固醇类似,例如:
氟轻松: 主要区别在于连接到分子的酯基.
醋酸地氟轻松: 另一种具有类似抗炎特性的皮质类固醇.
倍他米松: 一种广泛使用的皮质类固醇,其分子结构不同但治疗应用相似.
属性
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO5/c1-14-9-17-16-11-19(28)18-10-15(29)7-8-26(18,5)23(16)20(30)12-27(17,6)22(14)21(31)13-33-24(32)25(2,3)4/h7-8,10,14,16-17,19-20,22-23,30H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,22-,23-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBJVIQXJHGUBE-HZMVJJPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951798 | |
| Record name | 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29205-06-9 | |
| Record name | Fluocortolone pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29205-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029205069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone pivalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J8AL6K50Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly employed for the analysis of Fluocortolone Pivalate in pharmaceutical formulations?
A1: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Fluocortolone Pivalate in pharmaceutical preparations [, , ]. UV spectrophotometry, coupled with chemometric methods like PLS-1 and PCR, presents an alternative approach for resolving and quantifying Fluocortolone Pivalate in mixtures []. These techniques offer advantages such as high sensitivity, accuracy, and the ability to separate and quantify Fluocortolone Pivalate in complex matrices.
Q2: How effective is Fluocortolone Pivalate in managing pain following hemorrhoidectomy?
A2: Research suggests that the local application of Fluocortolone Pivalate, in combination with Lidocaine, can significantly reduce post-hemorrhoidectomy pain. Studies demonstrated a marked reduction in pain intensity, as measured by the Visual Analog Scale (VAS), in patients treated with this combination compared to those receiving only standard systemic analgesics [, ]. This effect persisted throughout the first week following surgery, indicating the potential of Fluocortolone Pivalate to improve patient comfort during this critical recovery period.
Q3: Are there known cases of allergic reactions to Fluocortolone Pivalate?
A3: Yes, allergic contact dermatitis from Fluocortolone Pivalate has been reported []. One study highlighted the importance of using appropriate concentrations during patch testing for accurate diagnosis, suggesting that concentrations higher than 1% may be necessary to avoid false-negative results [].
Q4: Has Fluocortolone Pivalate been compared to other corticosteroids in terms of efficacy?
A4: Yes, a study compared the effectiveness of Diflucortolone valerate (Nerisona) against a combination of Fluocortolone, Fluocortolone caproate, and Fluocortolone pivalate (Ultralan) for treating psoriasis and eczema []. The results indicated that Nerisona, in cream and ointment formulations, exhibited superior efficacy compared to Ultralan [].
Q5: Are there any studies investigating the application of experimental design methodologies for optimizing HPLC conditions for Fluocortolone Pivalate analysis?
A5: Yes, researchers have employed experimental design approaches, specifically a five-level-three-factor central composite design, to determine the optimal HPLC conditions for quantifying Fluocortolone Pivalate []. This approach involved evaluating the influence of factors such as mobile phase composition, flow rate, and acid concentration to achieve optimal separation and detection sensitivity for Fluocortolone Pivalate and other analytes in pharmaceutical preparations.
Q6: Has Fluocortolone Pivalate been studied in combination with other active ingredients for specific therapeutic applications?
A6: Yes, a combined topical product containing Fluocortolone Pivalate and Lidocaine, Relief® Pro, has been investigated for its efficacy in managing hemorrhoid symptoms []. This multicenter observational study reported positive outcomes, with patients experiencing a reduction in symptom severity, including bleeding, itching, edema, and discomfort, following treatment with Relief® Pro [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


